7-Chloroisoquinoline-3-carboxylic acid

Description

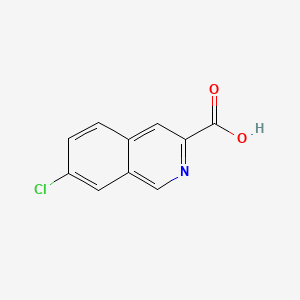

Structure

2D Structure

Properties

IUPAC Name |

7-chloroisoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXONRGTPXMCCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CN=C(C=C21)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591224 | |

| Record name | 7-Chloroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

234098-55-6 | |

| Record name | 7-Chloroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroisoquinoline-3-carboxylic acid typically involves the use of isoquinoline derivatives. One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions . Another method involves the use of phthalimide as a raw material, which undergoes rearrangement under strong alkaline conditions to produce isoquinoline derivatives .

Industrial Production Methods: Industrial production of this compound often involves the use of metal catalysts or catalyst-free processes in water. These methods are designed to be efficient and environmentally friendly, minimizing the formation of side products and isomers .

Chemical Reactions Analysis

Types of Reactions: 7-Chloroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted isoquinoline derivatives.

Scientific Research Applications

7-Chloroisoquinoline-3-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Chloroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

The chemical and physical properties of 7-chloroisoquinoline-3-carboxylic acid are influenced by its substituent positions and functional groups. Below is a detailed comparison with structurally related compounds:

Positional Isomers

5-Chloroisoquinoline-3-carboxylic Acid (CAS: 1381949-77-4)

- Molecular Formula: C₁₀H₆ClNO₂ (identical to the 7-chloro isomer).

- Key Difference : Chlorine at position 5 instead of 7.

- For instance, the 5-chloro isomer may exhibit distinct NMR chemical shifts due to differing ring current effects .

6-Chloroisoquinoline-1-carboxylic Acid (CAS: 1179149-30-4)

- Molecular Formula: C₁₀H₆ClNO₂.

- Key Difference : Chlorine at position 6 and carboxylic acid at position 1.

- Impact : The carboxylic acid group at position 1 may influence solubility and acidity compared to the 3-carboxy derivative. Such positional changes are critical in drug design, where functional group orientation affects target binding .

Halogen-Substituted Variants

7-Fluoroisoquinoline-3-carboxylic Acid (CAS: 480451-07-8)

- Molecular Formula: C₁₀H₆FNO₂.

- Molecular Weight : 191.16 g/mol.

- Key Difference : Fluorine replaces chlorine at position 7.

- Impact : Fluorine’s higher electronegativity but smaller atomic radius compared to chlorine may enhance metabolic stability and alter dipole moments, influencing pharmacokinetic properties. Fluorinated analogs are often explored to optimize drug candidates’ bioavailability .

Quinoline Derivatives

7-Chloro-8-methylquinoline-3-carboxylic Acid (CID: 17040031)

- Molecular Formula: C₁₁H₈ClNO₂.

- Molecular Weight : 221.64 g/mol.

- Key Differences: Quinoline backbone (nitrogen at position 1) vs. isoquinoline (nitrogen at position 2). Additional methyl group at position 8.

- Impact: The quinoline structure confers distinct electronic properties, such as altered π-π stacking interactions. The methyl group may increase lipophilicity, enhancing membrane permeability in biological applications .

Functional Group Analogs

7-Chloro-1-methylisoquinoline-3-carboxylate Esters

- Key Difference : Ester group (-COOCH₃) instead of carboxylic acid (-COOH).

- Impact : Esters are typically less acidic and more lipophilic than carboxylic acids, making them preferable prodrug candidates. Hydrolysis of the ester to the acid in vivo can modulate drug release kinetics .

Biological Activity

7-Chloroisoquinoline-3-carboxylic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has a unique structure characterized by the presence of a chlorine atom at the 7-position of the isoquinoline ring and a carboxylic acid functional group. This specific substitution pattern contributes to its distinct chemical and biological properties, enhancing its reactivity and solubility compared to other isoquinoline derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its potential to inhibit the growth of various bacterial strains, including multidrug-resistant organisms. The compound's mechanism likely involves interference with bacterial cell wall synthesis or enzyme inhibition, although specific targets remain to be fully elucidated.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, particularly melanoma cells. The compound appears to exert its effects by inhibiting RAF1 kinase, a protein overexpressed in many melanoma cases. This inhibition leads to reduced cell viability and proliferation, suggesting potential as an anticancer agent .

Table 1: Summary of Biological Activities

The biological activity of this compound is attributed to its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors involved in critical signaling pathways. In the context of cancer, the inhibition of RAF1 kinase disrupts downstream signaling necessary for tumor growth and survival .

Additionally, preliminary studies suggest that this compound may modulate opioid receptors, indicating a possible role in pain management or addiction therapy. Its selective binding affinity could make it a candidate for developing new analgesics with fewer side effects compared to traditional opioids .

Case Study: Anticancer Efficacy

A study conducted on melanoma cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was shown to induce apoptosis in these cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent against melanoma .

Case Study: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, this compound demonstrated effective inhibition against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The study employed disc diffusion methods to evaluate antibacterial efficacy, revealing promising results that warrant further exploration in clinical settings.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Chloroisoquinoline-3-carboxylic acid, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via cyclization reactions or functionalization of pre-existing quinoline scaffolds. For example, interactions with primary α-amino acids (e.g., glycine) in ethanolic NaHCO₃ at 70–80°C for 24–72 hours yield derivatives, suggesting similar conditions for carboxylate group introduction . Optimization should focus on temperature control, solvent polarity, and catalyst selection. Purity monitoring via HPLC (≥95% purity thresholds) is critical for reproducibility .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer : Use a combination of:

- HPLC : To assess purity (≥95% as a benchmark) and detect by-products .

- NMR/IR Spectroscopy : For structural confirmation, focusing on carboxylic acid (-COOH) and chloro-group (-Cl) signatures .

- Mass Spectrometry : To verify molecular weight (e.g., C₁₀H₆ClNO₂, MW 207.62) and fragmentation patterns .

- Elemental Analysis : To validate empirical formulas .

Q. How can solubility limitations of this compound be addressed in experimental setups?

- Methodological Answer : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) or aqueous-organic mixtures (e.g., ethanol-water). Adjust pH to deprotonate the carboxylic acid group for improved aqueous solubility. Pre-saturate solvents with the compound under controlled agitation and temperature .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Compare data across multiple techniques (e.g., NMR, X-ray crystallography) .

- Statistical Analysis : Apply principal component analysis (PCA) or multivariate regression to identify outliers or systematic errors .

- Theoretical Modeling : Use DFT calculations to predict spectral patterns and reconcile discrepancies .

Q. What computational strategies can predict the bioactivity or reaction mechanisms of this compound?

- Methodological Answer :

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock .

- Reactivity Studies : Apply frontier molecular orbital (FMO) theory to assess electrophilic/nucleophilic sites .

- MD Simulations : Model stability in physiological conditions (e.g., pH 7.4, 37°C) .

Q. How can stability studies of this compound under varying conditions be designed?

- Methodological Answer :

- Accelerated Degradation Tests : Expose the compound to elevated temperatures (40–80°C), UV light, or oxidative/reductive environments .

- Analytical Monitoring : Track degradation products via LC-MS and quantify stability using Arrhenius kinetics .

- pH-Dependent Studies : Assess hydrolysis rates in buffers (pH 1–12) to identify labile functional groups .

Data Analysis and Reporting Guidelines

- Statistical Rigor : Use ANOVA or t-tests for replicate experiments, ensuring p-values <0.05 for significance .

- Ethical Compliance : Declare ethical approvals for biological studies and cite original data sources to avoid plagiarism .

- Reproducibility : Provide detailed supplementary materials, including raw spectral data and reaction optimization logs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.